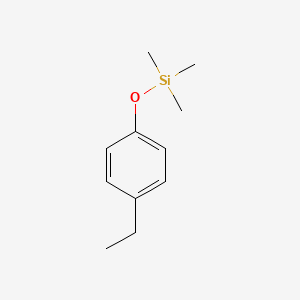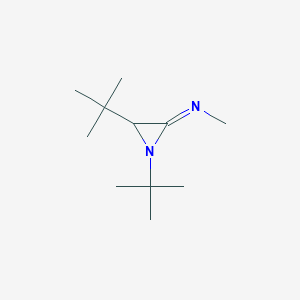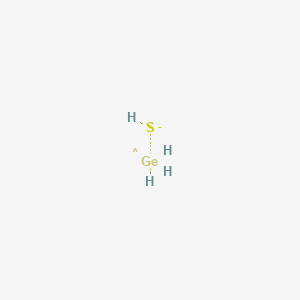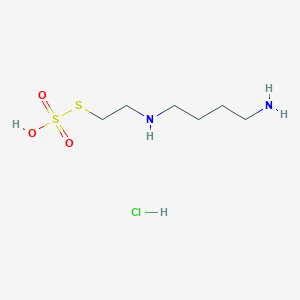
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride is a chemical compound known for its unique structure and properties. It is a thiosulfate ester with potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes an amino group, a butyl chain, and a thiosulfate group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride typically involves the reaction of 2-bromoethylamine hydrobromide with sodium thiosulfate under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale recrystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, primary amines, and substituted thiosulfate compounds. These products have various applications in different fields, including pharmaceuticals and chemical synthesis.
Applications De Recherche Scientifique
S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiosulfate derivatives.
Biology: The compound is studied for its potential radioprotective effects and its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules. The thiosulfate group can donate sulfur atoms, which can interact with various molecular targets, including enzymes and proteins. This interaction can lead to the modulation of biological pathways and the exertion of radioprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiosulfate esters and aminoalkyl derivatives, such as:
- S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate .
Uniqueness
What sets S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride apart is its unique combination of an amino group, a butyl chain, and a thiosulfate group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
23545-57-5 |
|---|---|
Formule moléculaire |
C6H17ClN2O3S2 |
Poids moléculaire |
264.8 g/mol |
Nom IUPAC |
1-amino-4-(2-sulfosulfanylethylamino)butane;hydrochloride |
InChI |
InChI=1S/C6H16N2O3S2.ClH/c7-3-1-2-4-8-5-6-12-13(9,10)11;/h8H,1-7H2,(H,9,10,11);1H |
Clé InChI |
JWBDZOOJFIQRMR-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCCSS(=O)(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



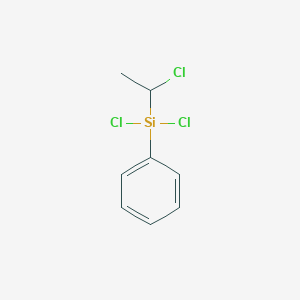
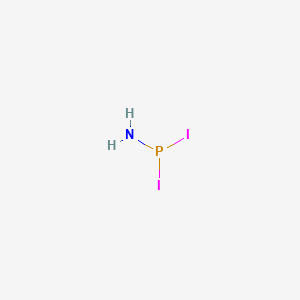
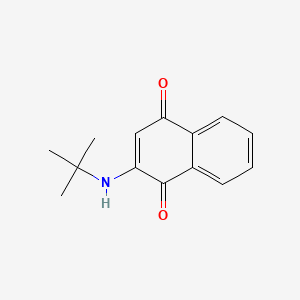
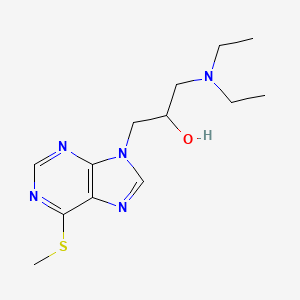
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
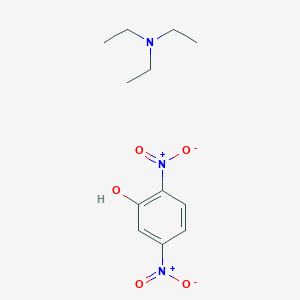

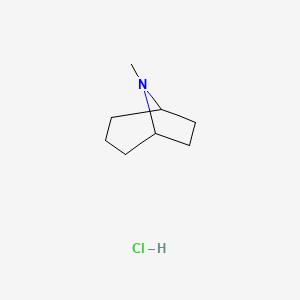
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
